In-Depth Technical Guide: 4-Bromo-N1-ethylbenzene-1,2-diamine (CAS: 334829-62-8)
In-Depth Technical Guide: 4-Bromo-N1-ethylbenzene-1,2-diamine (CAS: 334829-62-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
4-Bromo-N1-ethylbenzene-1,2-diamine is a chemical compound with the CAS number 334829-62-8. It is characterized by a benzene ring substituted with a bromine atom, two amine groups at positions 1 and 2, and an ethyl group on one of the nitrogen atoms.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 334829-62-8 | [1][2] |
| Molecular Formula | C₈H₁₁BrN₂ | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| IUPAC Name | 4-bromo-N1-ethylbenzene-1,2-diamine | |
| Purity | >95% (as offered by commercial suppliers) | [1][3] |
| Physical Form | Powder | |
| Storage Temperature | 4°C |
Synthesis
A specific, peer-reviewed synthesis protocol for 4-Bromo-N1-ethylbenzene-1,2-diamine is not currently available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related 4-bromo-o-phenylenediamines.[2][4] This proposed pathway involves two key steps: the bromination of an appropriate o-phenylenediamine precursor followed by N-alkylation or the reduction of a nitrated precursor.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for 4-Bromo-N1-ethylbenzene-1,2-diamine.
Experimental Considerations for Proposed Synthesis:
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Step 1 & 2: Acetylation and Bromination: o-Phenylenediamine can be first protected by acetylation with acetic anhydride. The resulting N-acetyl-o-phenylenediamine can then undergo regioselective bromination at the para position relative to the activating amino group using bromine in acetic acid.
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Step 3: Hydrolysis: The acetyl protecting group can be removed under acidic or basic conditions to yield 4-bromo-o-phenylenediamine.[4]
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Step 4: N-Ethylation: The final step would involve the selective N-ethylation of 4-bromo-o-phenylenediamine. This could be achieved using an ethylating agent such as ethyl iodide or diethyl sulfate. Controlling the degree of alkylation to favor mono-ethylation would be a critical challenge in this step.
An alternative approach could involve the reduction of a suitable nitroaniline precursor. For instance, the reduction of a compound like 4-bromo-N-ethyl-2-nitroaniline would yield the desired product. The reduction can typically be carried out using reagents like tin(II) chloride or through catalytic hydrogenation.[4]
Spectroscopic Data
No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-Bromo-N1-ethylbenzene-1,2-diamine has been identified in the reviewed literature. For researchers who synthesize this compound, standard analytical techniques will be necessary for structural confirmation.
Applications in Research and Drug Development
While there is no specific literature detailing the applications of 4-Bromo-N1-ethylbenzene-1,2-diamine, related bromo-substituted aniline and diamine derivatives are recognized as important intermediates in medicinal chemistry.[5] These scaffolds are often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of the bromine atom provides a site for further functionalization via cross-coupling reactions, and the diamine moiety is a common feature in ligands for various biological targets.
Safety Information
Table 2: Hazard and Precautionary Statements
| Category | Statements | Source |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Workflow for Safe Handling:
Caption: Recommended workflow for the safe handling of 4-Bromo-N1-ethylbenzene-1,2-diamine.
Conclusion and Future Directions
4-Bromo-N1-ethylbenzene-1,2-diamine is a chemical compound with potential applications in synthetic and medicinal chemistry. This guide has compiled the available chemical and safety data. However, there is a clear need for further research to establish detailed, validated synthesis protocols, comprehensive analytical characterization, and exploration of its biological activities. Researchers are encouraged to publish such data to enrich the scientific understanding of this and related compounds.
References
- 1. 4-Bromo-1-n-ethylbenzene-1,2-diamine 95.00% | CAS: 334829-62-8 | AChemBlock [achemblock.com]
- 2. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 3. 4-BROMO-N1-ETHYLBENZENE-1,2-DIAMINE [chemdict.com]
- 4. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]
- 5. N-(4-bromo-phenyl)-benzene-1,2-diamine [myskinrecipes.com]
